molecular formula C6H15N5 B13960037 1,3,5,7,9-Pentaazaspiro[5.5]undecane CAS No. 64295-37-0

1,3,5,7,9-Pentaazaspiro[5.5]undecane

Cat. No.: B13960037
CAS No.: 64295-37-0
M. Wt: 157.22 g/mol
InChI Key: CNKSAEZZQKUUCT-UHFFFAOYSA-N
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Description

1,3,5,7,9-Pentaazaspiro[5.5]undecane is a spirocyclic compound featuring a central spiro[5.5]undecane scaffold with five nitrogen atoms integrated into its structure. This unique arrangement confers distinct electronic and steric properties, making it a candidate for applications in coordination chemistry, drug design, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,9-Pentaazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9-Pentaazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

Heteroatom Composition

  • 1,3,5,7,9-Pentaazaspiro[5.5]undecane : Contains five nitrogen atoms, likely leading to high polarity and strong hydrogen-bonding capacity.
  • 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives : Synthesized via condensation of pentaerythritol with ketones, these compounds (e.g., 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane) feature four oxygen atoms, resulting in lower polarity compared to nitrogen-rich analogs .
  • Diazaspiro[5.5]undecanes :
    • 1,4-Diazaspiro[5.5]undecane-3,5-diones : Synthesized via alkylation of diketopiperazine derivatives, these compounds exhibit two nitrogen atoms and two carbonyl groups, enabling hydrogen bonding and structural rigidity .
    • 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones : Prepared via [5+1] double Michael addition, these derivatives show high yields (up to 85%) and stereochemical diversity due to their dual nitrogen centers and tetraketone moieties .

Key Functional Group Comparisons

Compound Type Heteroatoms Key Functional Groups Polarity Example Synthesis Method
Pentaazaspiro[5.5]undecane 5 N Amine groups High Not explicitly described
Tetraoxaspiro[5.5]undecane 4 O Ether linkages Moderate Condensation of pentaerythritol
Diazaspiro[5.5]undecane-diones 2 N, 2 O Imide carbonyls Moderate-High Alkylation of diketopiperazines
Spiroacetals (1,7-dioxaspiro) 2 O Acetal rings Low-Moderate Biosynthesis or chemical synthesis

Physicochemical Properties

  • Solubility and Partition Coefficients (log P) :

    • Pentaazaspiro derivatives are expected to exhibit low log P values (high hydrophilicity) due to multiple amine groups, contrasting with spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane), which are more lipophilic .
    • Diazaspiro-diones (e.g., 1,4-diazaspiro[5.5]undecane-3,5-dione) show moderate solubility in polar aprotic solvents like chloroform or ethyl acetate .
  • Thermodynamic Data :

    • 1,7-Dioxaspiro[5.5]undecane : Boiling point ~466 K (100 kPa), molecular weight 156.22 g/mol .
    • Pentaazaspiro derivatives : Predicted higher molecular weight (~250–300 g/mol) and melting points due to hydrogen-bonding networks.

Conformational Dynamics

  • Pentaazaspiro[5.5]undecane : Likely exhibits axial chirality and dynamic stereochemistry, similar to 3,3,9,9-tetrasubstituted tetraoxaspiro derivatives studied via NMR and conformational analysis .
  • Spiroacetals : Demonstrate stereoisomerism (e.g., (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane), with biological activity dependent on stereochemistry .

Biological Activity

1,3,5,7,9-Pentaazaspiro[5.5]undecane is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound has been studied for its biological activities, particularly in the context of pharmacology and biochemistry.

Chemical Structure

The structure of this compound consists of a spirocyclic framework containing five nitrogen atoms. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that derivatives of pentaazaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the pentaazaspiro structure can enhance activity against various bacterial strains. In vitro assays demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. A study reported that certain derivatives showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential as chemotherapeutic agents.

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative AMCF-715
Derivative BHeLa20
Derivative CA549 (lung)25

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. Studies have indicated its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Targets : The compound interacts with various biomolecules such as enzymes and receptors.
  • Modulation of Signaling Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of nitrogen atoms may contribute to scavenging reactive oxygen species (ROS).

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at Hacettepe University assessed the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results indicated a significant reduction in bacterial viability at specific concentrations.

Case Study 2: Anticancer Screening

A comprehensive screening of pentaazaspiro derivatives was performed using a panel of cancer cell lines. The study highlighted the structure-activity relationship (SAR) that correlates specific functional groups with enhanced cytotoxicity.

Properties

CAS No.

64295-37-0

Molecular Formula

C6H15N5

Molecular Weight

157.22 g/mol

IUPAC Name

1,3,5,7,9-pentazaspiro[5.5]undecane

InChI

InChI=1S/C6H15N5/c1-2-7-3-9-6(1)10-4-8-5-11-6/h7-11H,1-5H2

InChI Key

CNKSAEZZQKUUCT-UHFFFAOYSA-N

Canonical SMILES

C1CNCNC12NCNCN2

Origin of Product

United States

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